3-(2,3-二氢-1,4-苯并二噁杂环-2-基)丙酸

描述

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a chemical compound with the molecular formula C₈H₈O₂ and a molecular weight of approximately 136.15 g/mol . It is also known by other names such as 1,4-Benzodioxan , Pyrocatechol ethylene ether , and 1,2-(Ethylenedioxy)benzene .

Synthesis Analysis

Molecular Structure Analysis

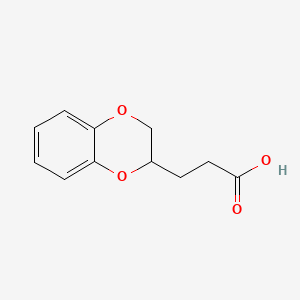

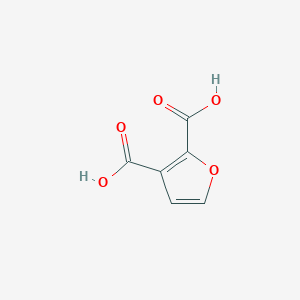

The molecular structure of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid consists of a benzodioxin ring (1,4-benzodioxin) fused with a propanoic acid moiety. The benzodioxin ring provides rigidity and contributes to its biological properties. For a visual representation, refer to the 2D Mol file or the computed 3D SD file .

科学研究应用

合成中的生物催化

来自粪肠杆菌Alcaligenes faecalis亚种的吲哚-3-乙酰胺水解酶parafaecalis已用于有效生产对映体纯的 2,3-二氢-1,4-苯并二噁杂环-2-羧酸,这是一种有价值的手性构建块。该化合物对于合成治疗剂(如 (S)-多沙唑嗪甲磺酸盐和 WB 4101)至关重要,展示了其在制药工业中产生光学活性合成子的重要性 (Mishra 等人,2016)。

有机合成

在有机化学中,该化合物用作各种合成反应的中间体。例如,在乙烯基鏻盐介导下,烷基丙炔酸酯与氨基苯酚或羟基苯酚之间的反应导致苯并二噁杂环衍生物的形成,强调了该化合物在产生结构复杂分子的作用,以供进一步的化学探索 (Yavari 等人,2006)。

抗菌和抗真菌剂

已经探索了 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯并二噁杂环-6-基)-4-硝基苯磺酰胺的合成,因为它们具有作为抗菌和抗真菌剂的潜力。这突出了该化合物在开发针对微生物感染的新药中的应用 (Abbasi 等人,2020)。

药品质量控制

已经开发了分析方法来对源自苯并二噁杂环化合物的活性药物成分 (API) 进行质量控制。这包括 3-喹啉-4-酮丙酸,说明了该化合物在确保药品纯度和功效方面的意义 (Zubkov 等人,2016)。

抗惊厥活性

基于 1-(2,3-二氢-1,4-苯并二噁杂环-6-基)-环戊烷-1-羧酸的氨基酰胺和氨基酯的抗惊厥活性探索证明了该化合物在开发癫痫和其他癫痫发作的新疗法中的潜力 (Arustamyan 等人,2019)。

未来方向

属性

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)6-5-8-7-14-9-3-1-2-4-10(9)15-8/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSELCPGRYREMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid | |

CAS RN |

69200-76-6 | |

| Record name | 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069200766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC106901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)